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Compound of Interest

Compound Name: VX-150

Cat. No.: B8179964 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with the

Nav1.8 inhibitor, VX-150. The content focuses on understanding and interpreting the

phenomenon of reverse use-dependence observed in electrophysiological assays.

Frequently Asked Questions (FAQs)
Q1: What is VX-150 and what is its primary mechanism of action?

VX-150 is an orally bioavailable prodrug that is rapidly converted to its active metabolite, VX-
150m. VX-150m is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8

(encoded by the SCN10A gene).[1][2] Nav1.8 channels are predominantly expressed in

peripheral sensory neurons, including nociceptors, and play a crucial role in pain signal

transmission.[3][4][5] By inhibiting Nav1.8, VX-150m reduces the excitability of these neurons,

thereby producing an analgesic effect.

Q2: What is "reverse use-dependence" and why is it observed with VX-150?

Reverse use-dependence is a pharmacological phenomenon where the inhibitory effect of a

drug decreases with repeated activation (use) of its target. This is in contrast to traditional use-

dependence, where inhibition increases with channel activity. For VX-150m, this means that

repetitive depolarization of the neuron can relieve the block of the Nav1.8 channel.[1][2][6]
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This unusual behavior is attributed to the state-dependent binding of VX-150m to the Nav1.8

channel. The drug exhibits high-affinity binding to the resting or closed state of the channel.

However, it has a significantly lower affinity for the activated (open) or inactivated states of the

channel, which are populated during membrane depolarization.[1][2] Consequently, with

repeated depolarization, the drug is more likely to dissociate from the channel, leading to a

reduction in the overall inhibitory effect.[1][2]

Q3: How does the reverse use-dependence of VX-150 compare to other Nav1.8 inhibitors?

VX-150 is not unique in exhibiting reverse use-dependence. Other selective Nav1.8 inhibitors,

such as A-887826 and VX-548 (suzetrigine), also display this characteristic.[1][6] However, the

extent and kinetics of this phenomenon can differ between compounds. For instance, the relief

of inhibition for A-887826 is reportedly more dramatic than for VX-150's predecessor, A-

803467.[6] The kinetics of relief and re-inhibition are crucial in determining the physiological

impact of reverse use-dependence.[7]

Troubleshooting Guide for Electrophysiology
Assays
Issue 1: Inconsistent or absent observation of reverse use-dependence with VX-150m.

Possible Causes and Solutions:

Inappropriate Voltage Protocol: The voltage protocol is critical for eliciting reverse use-

dependence. A simple single-pulse protocol may not be sufficient.

Solution: Employ a train of depolarizing pulses. The frequency and duration of these

pulses are key parameters. Start with a protocol that mimics physiological firing rates of

nociceptors (e.g., 5-20 Hz).[6][8] The duration of the depolarizing steps should be long

enough to allow for drug dissociation from the activated/inactivated states.

Incorrect Holding Potential: The holding potential determines the initial state of the Nav1.8

channels.

Solution: Use a holding potential that favors the resting state of the channel, where VX-
150m has a higher affinity. A holding potential of around -100 mV is commonly used in
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these assays.

Insufficient Drug Equilibration Time: The drug needs sufficient time to bind to the resting

channels before initiating the pulse train.

Solution: Ensure a stable baseline of tonic block is achieved before applying the repetitive

stimulation protocol. The time to steady-state inhibition will depend on the concentration of

VX-150m used.

Issue 2: High variability in the measured potency (IC50) of VX-150m.

Possible Causes and Solutions:

State-Dependent Potency: The apparent potency of VX-150m will be highly dependent on

the state of the Nav1.8 channels.

Solution: Standardize the voltage protocol used for IC50 determination. Clearly define

whether the reported IC50 is for tonic block (low-frequency stimulation) or under

conditions of high-frequency stimulation where reverse use-dependence is prominent. The

IC50 for the active metabolite of VX-150 (VX-150m) on human Nav1.8 channels is

approximately 15 nM under conditions of tonic block.[1][2]

Assay Temperature: Ion channel kinetics are temperature-sensitive.

Solution: Maintain a consistent and physiological temperature (e.g., 37°C) throughout the

experiment, as this can influence both channel gating and drug binding kinetics.[6]

Cellular Health and Expression Levels: Poor cell health or variable expression of Nav1.8

channels can lead to inconsistent results.

Solution: Monitor cell health regularly and use a stable cell line with consistent Nav1.8

expression.

Quantitative Data Presentation
The following tables summarize key quantitative data for VX-150m and related Nav1.8

inhibitors.
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Table 1: Potency of Selective Nav1.8 Inhibitors

Compound Target IC50 (nM) Notes

VX-150m human Nav1.8 15
Active metabolite of

VX-150.[1][2]

VX-548 (Suzetrigine) human Nav1.8 0.27

More potent

successor to VX-150.

[1][2]

A-887826 rat Nav1.8 8

Potent inhibitor also

showing reverse use-

dependence.

Table 2: Kinetic Parameters of Reverse Use-Dependence for Nav1.8 Inhibitors

Compound Parameter Value Conditions

VX-548
Time constant (τ) of

inhibition relief
~40 ms

During large

depolarizations.[1][2]

A-887826 Relief of inhibition Substantial

With action potential

waveforms at 20 Hz,

37°C.[7]

VX-548 Relief of inhibition Negligible

With action potential

waveforms at 20 Hz,

37°C.[7]

Note: Specific kinetic data for the relief of inhibition for VX-150m is not readily available in the

searched literature; data for the closely related and more potent compound VX-548 is provided

for reference.

Experimental Protocols
Key Experiment: Characterizing Reverse Use-Dependence using Whole-Cell Voltage-Clamp
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Objective: To observe and quantify the relief of VX-150m-induced inhibition of Nav1.8 channels

during repetitive depolarization.

Cell System: A stable cell line expressing human Nav1.8 channels (e.g., HEK293 or CHO

cells).

Solutions:

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH

adjusted to 7.4 with NaOH).

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with

CsOH).

Protocol:

Establish a stable whole-cell recording.

Set the holding potential to -100 mV to ensure most channels are in the resting state.

Apply a low-frequency (e.g., 0.1 Hz) test pulse to a depolarized potential (e.g., 0 mV) for a

short duration (e.g., 20-50 ms) to monitor the baseline Nav1.8 current.

Perfuse the cell with the external solution containing the desired concentration of VX-150m

(e.g., corresponding to the IC50 of 15 nM).

Continue low-frequency test pulses until a steady-state tonic block is achieved.

To elicit reverse use-dependence, apply a train of depolarizing pulses (e.g., to 0 mV for 20

ms) at a higher frequency (e.g., 5 Hz, 10 Hz, or 20 Hz).

Record the peak inward current for each pulse in the train.

Data Analysis: Plot the peak current amplitude as a function of the pulse number in the train.

An increase in the peak current during the train indicates relief from inhibition, demonstrating

reverse use-dependence.
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Mandatory Visualizations

Noxious Stimuli

Nav1.8 Channel

Activates

Action PotentialInitiates Pain Signal to CNSPropagates

VX-150m Inhibits (Resting State)

Click to download full resolution via product page

Caption: Nav1.8 signaling pathway in nociceptive neurons and the inhibitory action of VX-
150m.
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Voltage-Clamp Protocol

Data Analysis

1. Establish Whole-Cell Recording
Holding Potential = -100 mV

2. Apply Low-Frequency Test Pulses (0.1 Hz)
(Baseline Current)

3. Perfuse with VX-150m
(Tonic Block)

4. Apply High-Frequency Pulse Train (e.g., 10 Hz)

5. Record Peak Current for Each Pulse

Plot Peak Current vs. Pulse Number

Observe Increase in Current
(Relief of Inhibition)

Click to download full resolution via product page

Caption: Experimental workflow for assessing reverse use-dependence of VX-150m.
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Nav1.8 Channel States VX-150m Binding Affinity

Resting State High AffinityBinds Strongly

Activated (Open) State Low AffinityBinds Weakly

Inactivated State
Binds Weakly

Click to download full resolution via product page

Caption: Logical relationship of VX-150m binding affinity to different states of the Nav1.8

channel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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